molecular formula C6H7ClN2O B2968390 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one CAS No. 2026010-61-5

1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B2968390
CAS No.: 2026010-61-5
M. Wt: 158.59
InChI Key: HUJURGAQWCZIQE-UHFFFAOYSA-N
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Description

1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one is an imidazole-based compound characterized by a ketone group at the ethanone position and substituents at the 1- and 2-positions of the imidazole ring. Its molecular formula is C₆H₇ClN₂O (molecular weight: 158.59 g/mol) with the CAS number 2026010-61-5 . The compound is synthesized as an oil and stored at 4°C, though detailed safety data remain unavailable .

Properties

IUPAC Name

1-(2-chloro-3-methylimidazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(10)5-3-8-6(7)9(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJURGAQWCZIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one typically involves the reaction of 1-methylimidazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an imidazole derivative with an amino group, while oxidation can produce an imidazole derivative with a carbonyl group .

Scientific Research Applications

1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one (CAS: 946061-14-9)

  • Structure : Replaces the 1-methyl group with an ethyl substituent.
  • Molecular Weight : 172.61 g/mol (C₇H₉ClN₂O ) .

1-(2-Amino-1H-imidazol-5-yl)ethan-1-one (CAS: 67560-27-4)

  • Structure: Substitutes the 2-chloro group with an amino (-NH₂) group.
  • Molecular Weight : 125.13 g/mol (C₅H₇N₃O ) .
  • Impact: The amino group enhances nucleophilicity, making this compound more reactive in electrophilic substitution reactions compared to the chloro derivative.

2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one (CAS: 860772-72-1)

  • Structure : Chloro and methyl groups are positioned at the 2- and 1-positions of the imidazole ring, respectively, but the ketone is attached to the 2-position instead of the 5-position .
  • Impact : Altered electronic distribution due to positional isomerism may affect intermolecular interactions, such as hydrogen bonding or π-stacking in supramolecular assemblies.

Functional Group Modifications

1-(1H-Imidazol-1-yl)ethan-1-one

  • Structure : Lacks substituents on the imidazole ring except for the ketone group .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Storage Conditions
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one 2026010-61-5 C₆H₇ClN₂O 158.59 2-Cl, 1-CH₃ Oil 4°C
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one 946061-14-9 C₇H₉ClN₂O 172.61 2-Cl, 1-C₂H₅ Not reported Not reported
1-(2-Amino-1H-imidazol-5-yl)ethan-1-one 67560-27-4 C₅H₇N₃O 125.13 2-NH₂ Not reported Not reported
2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one 860772-72-1 C₆H₇ClN₂O 158.59 2-Cl (on ethanone), 1-CH₃ Not reported Not reported

Biological Activity

Overview

1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one, with the CAS number 2026010-61-5, is a compound belonging to the imidazole family. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in anticancer research.

The compound can be synthesized through the reaction of 1-methylimidazole with chloroacetyl chloride in the presence of a base like triethylamine. This process yields a product that can be purified via recrystallization or column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one. In vitro assays have demonstrated its ability to induce cytotoxicity in cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 19.6 µM, indicating significant activity against these cells .

Mechanism of Action:
The compound's mechanism involves the modulation of apoptotic pathways. Treatment with this compound resulted in:

  • Upregulation of pro-apoptotic proteins (e.g., Bax)
  • Downregulation of anti-apoptotic proteins (e.g., Bcl-2)
    This shift suggests an increased apoptotic effect leading to cell death, as evidenced by flow cytometry analysis showing a marked increase in cells undergoing apoptosis .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases, including EGFR and CDK-2. These studies found that it possesses potent inhibitory activity, with IC50 values indicating strong potential for therapeutic applications in cancer treatment .

Comparative Analysis

To contextualize the biological activity of 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one, it is beneficial to compare it with structurally similar compounds.

Compound NameIC50 (µM)Mechanism of Action
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one19.6Apoptosis induction via Bax/Bcl-2 modulation
Erlotinib0.12EGFR inhibition
Sorafenib0.93Multi-target kinase inhibition

Case Studies

A notable case study involved the use of this compound in combination therapies aimed at enhancing the efficacy of existing anticancer agents. In one experiment, combining 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one with standard chemotherapy drugs resulted in synergistic effects, leading to improved cell viability outcomes compared to monotherapy .

Future Directions

Research is ongoing to further elucidate the full spectrum of biological activities associated with this compound. Future studies are expected to explore:

  • In vivo efficacy: Assessing the therapeutic potential in animal models.
  • Structure–activity relationship (SAR) studies: Identifying modifications that enhance potency and selectivity.

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